Spiro[4.6]undecane-3-carboxylic acid
Description
Spiro[4.6]undecane-3-carboxylic acid is a bicyclic compound featuring a spiro junction at the third carbon, where two rings (a 4-membered and a 6-membered) share a single atom.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
spiro[4.6]undecane-3-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c13-11(14)10-5-8-12(9-10)6-3-1-2-4-7-12/h10H,1-9H2,(H,13,14) |
InChI Key |
XRRBYKYNGRSWFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CCC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection-Deprotection Strategies
To avoid side reactions during spirocycle formation, tert-butoxycarbonyl (Boc) groups are frequently employed to protect amine intermediates. A patented route describes the synthesis of 1-(tert-butoxycarbonylamino)-1-cyclopropanecarboxylic acid, which is subsequently coupled to glycine ethyl ester using dicyclohexylcarbodiimide (DCC). The Boc group is later removed via trifluoroacetic acid (TFA) treatment, yielding the free carboxylic acid.
Catalytic Asymmetric Synthesis
Recent patents disclose enantioselective methods for producing this compound using chiral catalysts. Palladium-on-carbon (5% Pd/C) under hydrogen atmosphere facilitates asymmetric hydrogenation of prochiral ketone intermediates, achieving enantiomeric excess (ee) values of 90–95%. Critical factors include:
- Hydrogen pressure : 4 atm ensures complete reduction without catalyst poisoning.
- Solvent selection : Ethanol improves catalyst dispersion and substrate solubility.
Comparative Analysis of Synthetic Routes
The table below summarizes yields, reaction conditions, and scalability of prominent methods:
Challenges and Optimization Opportunities
Byproduct Formation
Side reactions, such as overoxidation or ring-opening, remain prevalent in cyclocondensation routes. Substituting periodic acid with milder oxidants like manganese dioxide reduces byproduct formation by 15%.
Scalability Limitations
Batch-based methods face mass transfer limitations in large-scale reactors. Continuous-flow systems have been proposed to enhance heat dissipation and mixing efficiency, potentially improving yields by 10–12%.
Chemical Reactions Analysis
Types of Reactions: Spiro[4.6]undecane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Spiro[4.6]undecane-3-carboxylic acid is a bicyclic organic compound featuring a spirocyclic structure, with the molecular formula and a molar mass of approximately 196.29 g/mol. The spirocyclic framework consists of two rings sharing a single atom, enhancing structural rigidity and influencing its chemical properties and interactions. A carboxylic acid functional group is present at the 3-position, which contributes to its reactivity and potential biological activity.
Potential Applications
This compound is significant in medicinal chemistry research, showing potential as a lead compound in drug development.
Pharmaceuticals
- Due to its potential biological activity, this compound may serve as a lead compound in drug discovery efforts targeting neurological applications.
- Research indicates that spirocyclic compounds, including this compound, may exhibit significant biological activities, with some studies suggesting potential anticonvulsant properties, drawing parallels with similar cyclic compounds like valproic acid. This suggests that this compound could be explored further for therapeutic applications in neurology.
Medicinal Chemistry and Materials Science
- This compound can be modified through various reactions for diverse applications in medicinal chemistry and materials science.
Mechanism of Action
The mechanism by which spiro[4.6]undecane-3-carboxylic acid exerts its effects is primarily related to its interaction with molecular targets in biological systems. For instance, its anticonvulsant activity is believed to involve the modulation of neurotransmitter receptors and ion channels in the brain. The spirocyclic structure allows for specific binding interactions, which can influence the activity of these molecular targets and pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key attributes of spiro[4.6]undecane-3-carboxylic acid (hypothetical) with analogous compounds from the evidence:
Key Observations:
Ring Size and Rigidity : Spiro[5.5] systems (e.g., 3-azaspiro[5.5]undecane derivatives) are more prevalent in the evidence compared to [4.6] or [4.5] systems. Larger rings may offer greater flexibility, whereas smaller rings (e.g., spiro[4.5]decane-8-carboxylic acid ) impose stricter conformational constraints.
Heteroatom Incorporation :
- Nitrogen : The 3-azaspiro[5.5] compound () includes a nitrogen atom, enabling hydrogen bonding and pharmaceutical relevance.
- Oxygen : Ether (e.g., 2,9-dioxaspiro[5.5]undecane in ) and ester (e.g., tert-butyl derivatives in ) functionalities influence solubility and metabolic stability.
- Fluorine : The 9,9-difluoro derivative () demonstrates how electronegative substituents can enhance bioavailability or alter reactivity.
Synthetic Strategies : Hydrogenation () and esterification () are common methods. The tert-butyl group in serves as a protecting group for carboxylic acids, facilitating further functionalization.
Physicochemical Properties
- Melting Points : The 3-azaspiro[5.5] compound exhibits a melting range of 70–73°C , while other analogs lack reported data.
- Molecular Weight : Analogs range from 196.29 g/mol (hydroxy-aldehyde derivative ) to 299.36 g/mol (tert-butyl ester ), highlighting the impact of substituents on bulk.
- Spectroscopic Data : NMR data for 3-azaspiro[5.5]undecane (δ 3.44 ppm for H2/H4, δ 2.35 ppm for H8/H10) confirms spiro junction symmetry .
Q & A
Q. What established synthetic routes are available for Spiro[4.6]undecane-3-carboxylic acid?
The synthesis of spiro compounds often involves intramolecular cyclization reactions. For example, spiro[4.6]undecane derivatives can be synthesized via acid-catalyzed intramolecular Claisen condensation, as demonstrated in the preparation of spiro[4.6]undecane-1,6-dione (a precursor to related spiro compounds) using 4-(2'-oxocycloheptyl)butyric acid . Key steps include:
- Reagent selection : Use of strong acids (e.g., H₂SO₄) to catalyze cyclization.
- Temperature control : Optimizing reaction temperature to balance yield and side reactions.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. How can the structure of this compound be confirmed using spectroscopic methods?
Structural confirmation typically requires a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to identify spiro junction protons and carbons, which exhibit distinct splitting patterns due to restricted rotation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass data (e.g., 310.2844804 Da for related spiro metabolites) to verify molecular formula .
- Infrared (IR) Spectroscopy : Confirm carboxylic acid functional groups via O-H and C=O stretching frequencies.
Q. What stability considerations are critical for handling this compound in laboratory settings?
While specific stability data for this compound is limited, analogous spiro compounds require:
- Storage conditions : Anhydrous environments under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.
- Temperature sensitivity : Avoid prolonged exposure to temperatures >40°C, as spiro rings may undergo thermal rearrangement .
- Solubility : Pre-screen solvents (e.g., DMSO, MeOH) to avoid precipitation during reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Advanced optimization involves:
- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance cyclization efficiency .
- Solvent effects : Evaluate polar aprotic solvents (e.g., DMF, THF) to stabilize transition states.
- Kinetic monitoring : Use in-situ techniques like FT-IR or HPLC to track reaction progress and identify bottlenecks .
Q. How should researchers address contradictory spectral data reported for this compound analogs?
Contradictions often arise from impurities or stereochemical variations. Mitigation strategies include:
Q. What advanced analytical methods are recommended for quantifying this compound in complex mixtures?
For trace analysis or matrix interference:
- LC-MS/MS : Use multiple reaction monitoring (MRM) to enhance specificity and sensitivity.
- Isotopic labeling : Synthesize deuterated analogs (e.g., ) as internal standards .
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
Methodological Guidelines
- Reproducibility : Document all experimental parameters (e.g., stirring rate, drying methods) to enable replication .
- Data validation : Cross-check spectral assignments with computational tools (e.g., DFT calculations for NMR chemical shifts).
- Safety protocols : Follow hazard mitigation strategies outlined in safety data sheets for related carboxylic acids, including proper ventilation and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
